(1Z)-N'-hydroxy-2-(4-oxoquinazolin-3(4H)-yl)ethanimidamide
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Overview
Description
(1Z)-N’-hydroxy-2-(4-oxoquinazolin-3(4H)-yl)ethanimidamide is a compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N’-hydroxy-2-(4-oxoquinazolin-3(4H)-yl)ethanimidamide typically involves the condensation of appropriate starting materials under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(1Z)-N’-hydroxy-2-(4-oxoquinazolin-3(4H)-yl)ethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions can introduce different substituents onto the quinazolinone core, leading to derivatives with varied properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional hydroxyl or carbonyl groups, while substitution reactions can produce a wide range of functionalized quinazolinones .
Scientific Research Applications
(1Z)-N’-hydroxy-2-(4-oxoquinazolin-3(4H)-yl)ethanimidamide has several scientific research applications:
Mechanism of Action
The mechanism of action of (1Z)-N’-hydroxy-2-(4-oxoquinazolin-3(4H)-yl)ethanimidamide involves its interaction with specific molecular targets. For example, it may inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from carrying out essential functions . In cancer cells, the compound may interfere with signaling pathways that regulate cell growth and division, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Other Quinazolinones: Various quinazolinone derivatives have been studied for their antibacterial and anticancer properties.
Uniqueness
What sets (1Z)-N’-hydroxy-2-(4-oxoquinazolin-3(4H)-yl)ethanimidamide apart is its specific substitution pattern, which may confer unique biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development .
Properties
IUPAC Name |
N'-hydroxy-2-(4-oxoquinazolin-3-yl)ethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c11-9(13-16)5-14-6-12-8-4-2-1-3-7(8)10(14)15/h1-4,6,16H,5H2,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGRODUIANUOJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)C/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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